

Tetraethylammonium Chloride molecular weight and formula

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Compound of Interest

Compound Name: *Tetraethylammonium Chloride*

Cat. No.: *B156500*

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An In-depth Technical Guide to **Tetraethylammonium Chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium chloride (TEAC) is a quaternary ammonium compound with significant applications in both pharmacological research and organic chemistry.^[1] It serves as a valuable tool for studying physiological processes due to its ability to block specific ion channels.^{[2][3]} In synthetic chemistry, it functions as a phase-transfer catalyst.^[4] This guide provides a comprehensive overview of **tetraethylammonium chloride**, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

Tetraethylammonium chloride is a hygroscopic, colorless crystalline solid that is highly soluble in water, ethanol, chloroform, and acetone.^{[1][2]} Its fundamental properties are summarized in the table below.

Property	Value
IUPAC Name	N,N,N-Triethylethanaminium chloride[1]
Synonyms	TEAC, Etamon chloride, Tea chloride
Chemical Formula	C ₈ H ₂₀ CIN or [N(CH ₂ CH ₃) ₄] ⁺ Cl ⁻
Molecular Weight	165.70 g/mol (anhydrous basis)[5]
Appearance	Colorless, deliquescent crystalline solid[1]
Density	1.08 g/cm ³ [1]
Melting Point	360 °C (680 °F; 633 K) (tetrahydrate)[1]
Solubility in Water	Highly soluble[1]
CAS Number	56-34-8

Synthesis

The primary method for synthesizing **tetraethylammonium chloride** is through the alkylation of triethylamine with ethyl chloride.[1]



An efficient preparation method involves reacting triethylamine and ethyl chloride in an acetonitrile solvent under low temperature and negative pressure. The mixture is then pressurized with nitrogen and allowed to react. After the reaction, the product crystallizes upon cooling to room temperature and can be separated from the mother liquor and dried.[6]

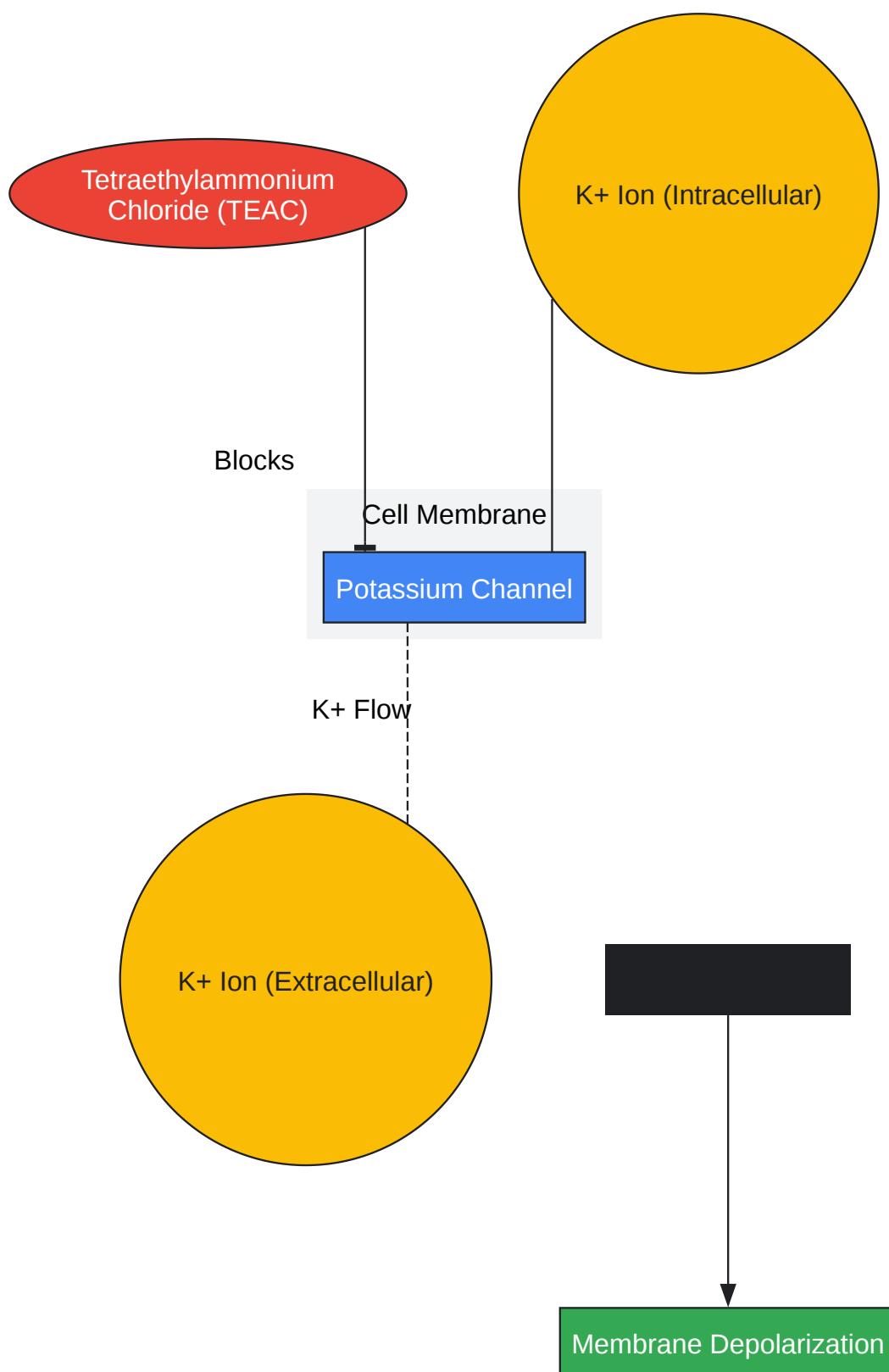
**4. Mechanism of Action

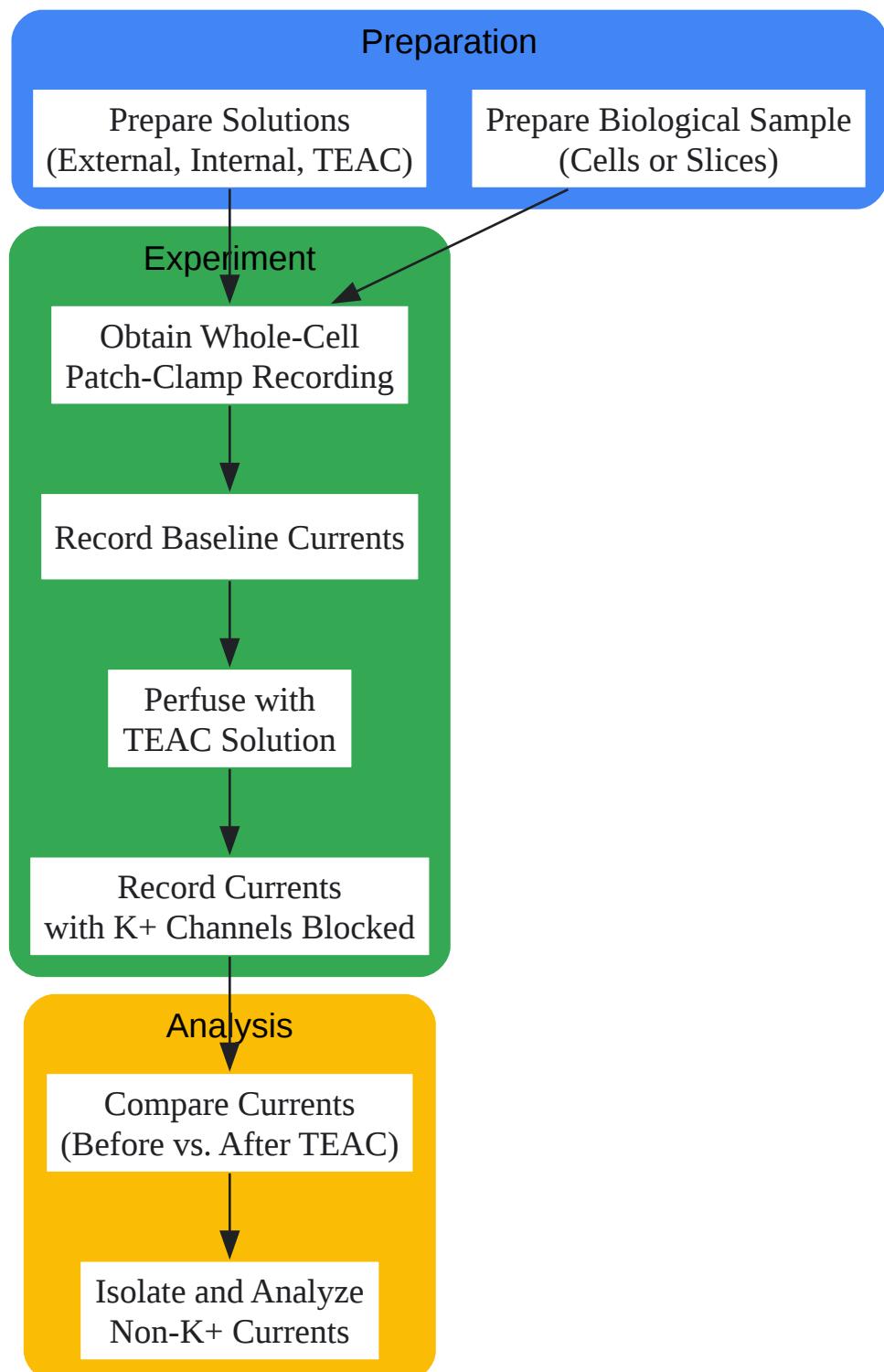
The principal pharmacological action of **tetraethylammonium chloride** is the non-selective blockade of potassium (K⁺) channels.[2][7][8] By physically obstructing the ion conduction pathway, it inhibits the flow of potassium ions across the cell membrane. This action is crucial for its effects on cellular excitability and signal transmission.

In addition to blocking voltage-gated K⁺ channels, tetraethylammonium also affects other ion channels and receptors:

- Calcium-activated K⁺ Channels: It is known to block these channels, which are involved in processes like muscle contraction and neuronal firing.[3][9]
- Nicotinic Acetylcholine Receptors: TEAC can block the transmission of nerve impulses at autonomic ganglia by acting on these receptors.[2][3]

This broad activity profile has made it a staple in neuropharmacology for dissecting the roles of different ion channels in physiological and pathological states.



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